1,7-Diazaspiro[4.4]nonane, 7-pyrazinyl-
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Overview
Description
7-(PYRAZIN-2-YL)-1,7-DIAZASPIRO[44]NONANE is a heterocyclic compound featuring a spiro structure with a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(PYRAZIN-2-YL)-1,7-DIAZASPIRO[4.4]NONANE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazin-2-amine with a suitable cyclic ketone in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-(PYRAZIN-2-YL)-1,7-DIAZASPIRO[4.4]NONANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazine ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
7-(PYRAZIN-2-YL)-1,7-DIAZASPIRO[4.4]NONANE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which 7-(PYRAZIN-2-YL)-1,7-DIAZASPIRO[4.4]NONANE exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, altering cellular pathways and leading to therapeutic effects. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 7-(PYRIDIN-2-YL)-1,7-DIAZASPIRO[4.4]NONANE
- 7-(PYRIDAZIN-2-YL)-1,7-DIAZASPIRO[4.4]NONANE
- 7-(PYRIMIDIN-2-YL)-1,7-DIAZASPIRO[4.4]NONANE
Uniqueness
7-(PYRAZIN-2-YL)-1,7-DIAZASPIRO[4.4]NONANE is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
CAS No. |
646056-08-8 |
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Molecular Formula |
C11H16N4 |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
7-pyrazin-2-yl-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C11H16N4/c1-2-11(14-4-1)3-7-15(9-11)10-8-12-5-6-13-10/h5-6,8,14H,1-4,7,9H2 |
InChI Key |
KVMQDFHPENHKQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(C2)C3=NC=CN=C3)NC1 |
Origin of Product |
United States |
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